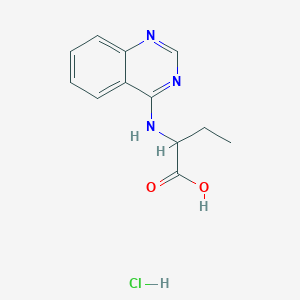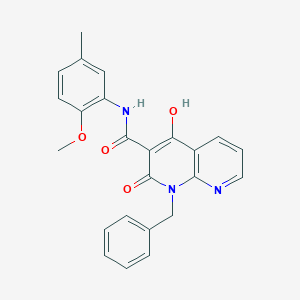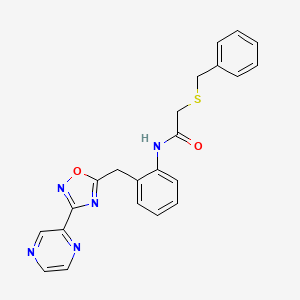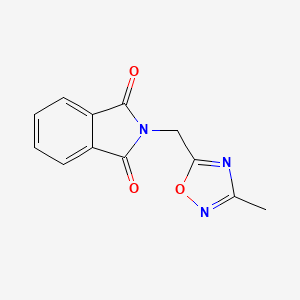![molecular formula C18H18F2N4OS B2481568 N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide CAS No. 1172505-26-8](/img/structure/B2481568.png)
N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)cyclopropanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds often involves condensation reactions, cyclization processes, and specific reactions tailored to introduce functional groups or modify the core structure. For example, the synthesis of 5-(4-fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involved condensation and cyclization steps starting from ethyl 5-amino-1H-pyrazole-4-carboxylate, demonstrating a method that could be adapted for the target compound (Liu et al., 2016).
Molecular Structure Analysis
The molecular structure of compounds within this class is determined through crystallography, providing insight into their geometric configuration, bond lengths, angles, and intermolecular interactions. The crystal structure analysis helps in understanding the structural basis for the biological activity or chemical reactivity of the compound. While specific data on our target compound is scarce, related studies, such as the one on dibenzo[b,d]pyran-6-ones, highlight the importance of structural analysis in understanding compound properties (Hussain et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving the target compound likely include interactions with nucleophiles, electrophiles, and other reagents that can modify its structure or functionalize it further. The compound's reactivity can be inferred from similar structures, indicating potential for diverse chemical transformations, such as those seen in the synthesis of related benzo[d]thiazole derivatives with significant cytotoxicity against cancer cell lines (Nam et al., 2010).
Physical Properties Analysis
Physical properties, including solubility, melting point, and stability, are crucial for understanding how the compound can be handled, stored, and applied in various contexts. While specific information on the target compound's physical properties is not directly available, analogous compounds provide a basis for predicting these characteristics. For instance, the study of antipyrine derivatives gives insights into solid-state structures and stability, relevant for anticipating the physical behavior of our compound of interest (Saeed et al., 2020).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards various chemical agents, and stability under different conditions, are fundamental for predicting how the compound might behave in chemical reactions or biological systems. Analysis of related compounds, such as the synthesis and bioactivity studies of benzo[b][1,6]naphthyridine derivatives, provides insights into reactivity patterns that could be relevant for our target molecule (Deady et al., 2003).
Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
- Novel analogs of benzothiazolyl substituted pyrazol-5-ones were designed and synthesized, showing promising antibacterial activity, especially against Staphylococcus aureus and Bacillus subtilis. These compounds were also evaluated for cytotoxic activity, indicating potential use in antimicrobial research without cytotoxic concerns. The studies involved detailed synthesis methods and structural confirmation through various spectral data, suggesting similar compounds could be synthesized for targeted studies in antimicrobial resistance (Palkar et al., 2017).
Cytotoxic Activity
- Carboxamide derivatives of benzo[b][1,6]naphthyridines were synthesized and showed potent cytotoxicity against various cancer cell lines, with some compounds showing curative effects in mouse tumor models. This research demonstrates the potential of such compounds in cancer therapy, highlighting the importance of structural modifications for enhancing biological activity (Deady et al., 2003).
Molecular Modeling and Anti-Tumor Agents
- A series of pyrazolo[3,4-d]pyrimidine and pyrazole derivatives were synthesized and evaluated as anti-tumor agents. The study included molecular modeling to predict the efficacy of these compounds against various cancer cell lines, indicating the potential of cyclopropanecarboxamide derivatives in the development of new anti-cancer drugs (Nassar et al., 2015).
Synthesis of Heterocycles
- Research into the synthesis of 3-amino-4-fluoropyrazoles shows the interest in fluorinated pyrazoles as building blocks in medicinal chemistry. These compounds allow for further functionalization, indicating a pathway for the development of new pharmaceutical agents or research tools (Surmont et al., 2011).
Antimicrobial and Anticancer Activities
- A study on the synthesis and biological evaluation of novel heterocyclic compounds containing a sulfonamido moiety revealed high antibacterial activities. These findings point towards the use of such compounds in addressing antimicrobial resistance and exploring novel treatments for infectious diseases (Azab et al., 2013).
Propiedades
IUPAC Name |
N-(4,6-difluoro-1,3-benzothiazol-2-yl)-N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N4OS/c1-10-7-11(2)24(22-10)6-5-23(17(25)12-3-4-12)18-21-16-14(20)8-13(19)9-15(16)26-18/h7-9,12H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHGBJJAPMNYACW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN(C2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(4-chlorophenyl)sulfanyl]-1-(4-methoxybenzoyl)-3,5-dimethyl-1H-pyrazole](/img/structure/B2481489.png)

![2-(4-fluorophenoxy)-N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2481492.png)

![3-(9H-carbazol-9-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]propanehydrazide](/img/structure/B2481495.png)
![1-[4-[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carbonyl]piperidin-1-yl]ethanone](/img/structure/B2481496.png)


![1-[4-(2-Ethylthiomorpholine-4-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2481500.png)


![2-[3-(2,5-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2481506.png)